(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane
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Overview
Description
(1R,5S)-1-Phenyl-3-azabicyclo[310]hexane is a bicyclic compound that features a unique structure with a phenyl group attached to a nitrogen-containing bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the use of dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0°C, followed by treatment with sodium hypochlorite and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical in tert-butyl methyl ether and water at 5°C, with a pH of 10.4 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-Bicyclo[3.1.0]hexan-2-ol
- (1S,2R,5S)-Bicyclo[3.2.0]hept-3-en-2-ol
- (1R,8R)-Bicyclo[6.1.0]nonan-3-ol
- 5,6-Diphenyl-bicyclo[3.1.0]hexan-2-one
Uniqueness
(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane is unique due to its phenyl group attached to the nitrogen-containing bicyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(1R,5S)-1-phenyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2/t10-,11+/m1/s1 |
InChI Key |
HYXPTPHIWQWOQF-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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